What are the physical and chemical properties of 5-Propylbenzene-1,3-diol
What are the physical and chemical properties of 5-Propylbenzene-1,3-diol
An In-depth Technical Guide to 5-Propylbenzene-1,3-diol (Divarinol) for Researchers and Drug Development Professionals
Introduction
5-Propylbenzene-1,3-diol, also known by its trivial name Divarinol or 5-propylresorcinol, is a naturally occurring organic compound belonging to the resorcinol family.[1][2] It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a propyl group at position 5. This compound serves as a critical intermediate and precursor in the synthesis of various organic molecules, most notably in the burgeoning field of cannabinoid chemistry.[3][4][5]
While found in certain lichens and plants, its primary significance in modern research lies in its role as a starting material for the synthesis of divarinolic cannabinoids, such as Cannabigerovarin (CBGV).[1][4] Research has indicated that 5-Propylbenzene-1,3-diol and its derivatives possess a range of potential biological activities, including antifungal, antiviral, anti-inflammatory, and neuroprotective effects, making it a molecule of considerable interest for drug discovery and development.[1][2][4] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization to support its application in research and pharmaceutical development.
Chemical Identity and Structure
A clear understanding of the fundamental identifiers and molecular structure is paramount for any scientific investigation.
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Common Names: 5-Propyl-1,3-benzenediol, Divarinol, 5-Propylresorcinol, 1,3-Dihydroxy-5-propylbenzene[2][3][6]
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CAS Number: 500-49-2[3]
The structure, consisting of a resorcinol core with a C3 alkyl chain, dictates its chemical behavior, particularly its solubility, reactivity, and biological interactions.
Caption: Chemical Structure of 5-Propylbenzene-1,3-diol.
Physical Properties
The physical characteristics of 5-Propylbenzene-1,3-diol are essential for its handling, formulation, and purification. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to brown crystalline solid or pale yellow oil. | [2] |
| Molecular Formula | C₉H₁₂O₂ | [3][6] |
| Molecular Weight | 152.19 g/mol | [3][7] |
| Melting Point | 82.8 - 89 °C | [3][8] |
| Boiling Point | ~234.66 °C (rough estimate) | [3][8] |
| Density | ~1.05 g/cm³ (rough estimate) | [3][8] |
| pKa | 9.56 ± 0.10 (Predicted) | [3] |
| Flash Point | 137.9 °C | [3][8] |
| Solubility | Soluble in methanol, ethanol, N,N-dimethylformamide (DMF), and DMSO. Slightly soluble in glacial acetic acid. Very slightly soluble in chloroform. Almost insoluble in water. | [1][6][9] |
The presence of two polar hydroxyl groups allows for hydrogen bonding, which contributes to its solid state at room temperature and its solubility in polar organic solvents.[2] Its very low solubility in water is expected due to the nonpolar propyl chain and the benzene ring. This solubility profile is a key consideration for selecting appropriate solvent systems for chemical reactions, purification (e.g., recrystallization or chromatography), and formulation studies.
Chemical Properties and Reactivity
The reactivity of 5-Propylbenzene-1,3-diol is governed by its resorcinol core. The two phenolic hydroxyl groups are weakly acidic and are the primary sites for reactions such as etherification and esterification. The electron-rich aromatic ring is highly activated towards electrophilic aromatic substitution, with the hydroxyl groups directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
Its most prominent chemical application is serving as the resorcinol component in condensation reactions with other molecules to build more complex structures. For instance, it is a key precursor for synthesizing CBGV and other propyl-phytocannabinoids.[4] This typically involves a condensation reaction with a geranyl derivative under acidic conditions.
Synthesis and Manufacturing
While naturally occurring, 5-Propylbenzene-1,3-diol is typically produced synthetically for research and commercial purposes to ensure purity and scalability. A common and effective method involves the demethylation of 1,3-dimethoxy-5-propylbenzene.[1][10] An alternative strategy mentioned in the literature is the Friedel-Crafts alkylation of resorcinol.[8]
Caption: Workflow for the synthesis of 5-Propylbenzene-1,3-diol.
Experimental Protocol: Synthesis via Demethylation
This protocol is adapted from a standard literature procedure for the demethylation of an aryl methyl ether.[1][10]
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the starting material, 1,3-dimethoxy-5-propylbenzene (1.0 eq.), with a 1:1 mixture of glacial acetic acid and 48% aqueous hydrobromic acid.
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Reflux: Heat the reaction mixture to 125 °C and maintain at reflux with stirring for approximately 3 hours.
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Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) until completion.
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Quenching and Extraction: Allow the flask to cool to room temperature. Carefully quench the reaction by adding deionized water. Transfer the biphasic solution to a separatory funnel and extract the aqueous layer three times with diethyl ether.
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Washing and Neutralization: Combine the organic layers. Neutralize by washing with a saturated sodium bicarbonate solution, followed by a wash with a saturated brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure (in vacuo) to yield the crude product.
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Purification: The resulting product, often a pale yellow oil or solid, can be further purified by column chromatography on silica gel if necessary.[1][11]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 5-Propylbenzene-1,3-diol. Techniques like HPLC and GC-MS are standard for purity assessment.[8]
Spectroscopic Data
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¹H-NMR (in CDCl₃):
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δ 6.25 (d, J=2.4 Hz, 2H, Ar-H)
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δ 6.19 (t, J=2.4 Hz, 1H, Ar-H)
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δ 5.07 (bs, 1H, OH)
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δ 2.42 (t, J=7.2 Hz, 2H, Ar-CH₂)
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δ 1.60-1.50 (m, 2H, -CH₂-)
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δ 0.89 (t, J=7.2 Hz, 3H, -CH₃)[11]
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-
¹³C-NMR (in CDCl₃):
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δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7[11]
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Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition. Predicted accurate mass values for common adducts are crucial for interpretation.[12]
| Adduct | Predicted m/z |
| [M+H]⁺ | 153.09100 |
| [M+Na]⁺ | 175.07294 |
| [M-H]⁻ | 151.07644 |
Protocol: Sample Preparation for HRMS Analysis
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Stock Solution: Accurately weigh a small amount of the 5-Propylbenzene-1,3-diol sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
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Working Solution: Dilute the stock solution with the mobile phase solvent to a final concentration appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).
-
Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS), to acquire the high-resolution mass spectrum.
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Data Interpretation: Compare the experimentally determined accurate mass to the theoretical mass of the expected elemental formula (C₉H₁₂O₂) to confirm the compound's identity.[9]
Applications in Research and Drug Development
5-Propylbenzene-1,3-diol is a molecule of significant interest, primarily due to its role as a precursor to propyl-cannabinoids, which are being investigated for unique therapeutic properties.
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Cannabinoid Synthesis: It is the key building block for producing Cannabigerovarin (CBGV) and other related compounds like Cannabidivarin (CBDV).[3][4] These non-psychoactive cannabinoids are subjects of intense research for their potential pharmaceutical applications.
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TRP Channel Modulation: Derivatives of 5-Propylbenzene-1,3-diol, such as CBGV, have been shown to stimulate thermosensitive transient receptor potential (TRP) channels, specifically TRPV4.[3][4] These channels are involved in a wide array of physiological processes, and modulators are being explored as potential drugs for various diseases.
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Bioactivity Research: The compound itself has reported anti-inflammatory, antimicrobial, and antioxidant properties, making it a candidate for investigation in dermatology and as a potential natural preservative.[1][2][8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Propylbenzene-1,3-diol.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Store at room temperature in a dry, well-ventilated place, preferably under an inert atmosphere like nitrogen to prevent oxidation.[5]
References
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LookChem. (n.d.). Cas 500-49-2,5-Propyl-1,3-benzenediol. [Link]
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Kuujia. (2025). Cas no 500-49-2 (5-propylbenzene-1,3-diol). [Link]
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The Royal Society of Chemistry. (n.d.). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. [Link]
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Chemsrc. (n.d.). Cas No.500-49-2 5-Propylbenzene-1,3-diol. [Link]
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PubChem - NIH. (n.d.). 5-Propylbenzene-1,3-diol | C9H12O2 | CID 3083600. [Link]
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Chemfun. (n.d.). High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export. [Link]
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PubChemLite. (n.d.). 5-propylbenzene-1,3-diol (C9H12O2). [Link]
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Gsrs. (n.d.). 5-PROPYLBENZENE-1,3-DIOL. [Link]
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